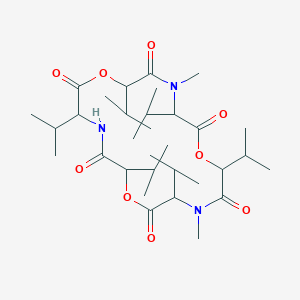
EnniatinB2
Descripción
Enniatin B2 is a cyclic hexadepsipeptide mycotoxin produced by Fusarium fungi. It is structurally characterized by alternating three D-hydroxyisovaleryl residues and three N-methylated amino acids.
Propiedades
Fórmula molecular |
C32H55N3O9 |
|---|---|
Peso molecular |
625.8 g/mol |
Nombre IUPAC |
4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36) |
Clave InChI |
NUFASKQIWTXKBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Enniatin B2 se sintetiza a través de una vía de sintetasa de péptidos no ribosómicos (NRPS), que involucra la enzima enniatin sintetasa . Esta enzima cataliza la formación de la estructura de ciclohexadepsipéptido mediante la incorporación de residuos alternantes de aminoácidos N-metilados y ácidos hidroxílicos . La síntesis suele implicar los siguientes pasos:
- Activación de aminoácidos y ácidos hidroxílicos.
- Formación de enlaces peptídicos.
- Ciclación para formar la estructura cíclica de depsipéptido.
Métodos de producción industrial: La producción industrial de enniatin B2 implica el cultivo de especies de Fusarium en condiciones controladas para maximizar el rendimiento del compuesto . El proceso incluye:
- Selección de cepas de Fusarium de alta producción.
- Optimización de los medios de cultivo y las condiciones ambientales.
- Extracción y purificación de enniatin B2 de la biomasa fúngica utilizando técnicas como la cromatografía líquida .
Análisis De Reacciones Químicas
Tipos de reacciones: Enniatin B2 experimenta diversas reacciones químicas, entre ellas:
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.
Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen diversos derivados de enniatina con actividades biológicas modificadas .
Aplicaciones Científicas De Investigación
Enniatin B2 tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Biología: Se investiga su papel en la patogenicidad de los hongos y sus interacciones con otras micotoxinas.
Medicina: Se explora su potencial como agente anticancerígeno debido a sus propiedades citotóxicas.
Industria: Se utiliza en el desarrollo de compuestos bioactivos para aplicaciones agrícolas y farmacéuticas.
Mecanismo De Acción
Enniatin B2 ejerce sus efectos principalmente a través de sus propiedades ionóforas, que le permiten formar poros selectivos de cationes en las membranas celulares . Esto altera el equilibrio fisiológico de cationes dentro de las células, lo que lleva a efectos citotóxicos . Además, se ha demostrado que enniatin B2 interactúa con los poros de transición de permeabilidad mitocondrial, contribuyendo aún más a su citotoxicidad .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
A meaningful comparison would require data on structural analogs like Enniatin B1, B4, A1, or Beauvericin, as well as other mycotoxins (e.g., aflatoxins, zearalenone). However, the evidence lacks such information. Below is a hypothetical framework for such a comparison, inferred from general mycotoxin research practices:
Table 1: Hypothetical Comparison of Enniatin B2 with Related Compounds
Hypothetical values due to lack of evidence-supported data.
Key Research Findings (Generalized)
- Structural Differences : Enniatin B2 has additional methyl or hydroxyl groups compared to B1, altering its ion-binding affinity .
- Toxicokinetics : Enniatins exhibit synergistic effects with other mycotoxins, but B2’s metabolic pathways remain understudied.
- Environmental Prevalence : Co-occurrence of Enniatins B1 and B2 in cereal crops has been reported, but B2’s contamination levels are typically lower .
Critical Limitations of the Evidence
- Other evidence (1–5, 7–19) is irrelevant to mycotoxins or natural products chemistry.
Recommendations for Authoritative Sources
To address the query accurately, consult:
EFSA Reports : European Food Safety Authority assessments on Enniatins.
PubMed/MDPI Articles : Peer-reviewed studies on Fusarium mycotoxins.
TOXNET Database : Detailed toxicological profiles of Enniatins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


